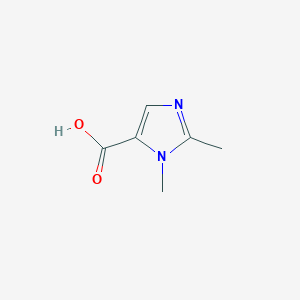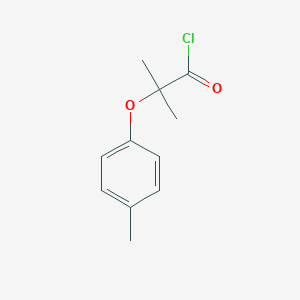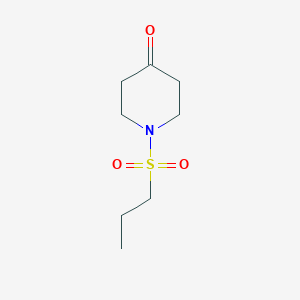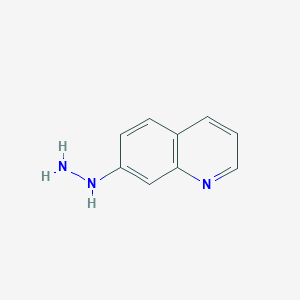![molecular formula C10H9NO3 B178514 Methyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 136663-23-5](/img/structure/B178514.png)
Methyl 2-methylbenzo[d]oxazole-6-carboxylate
Descripción general
Descripción
“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” is a chemical compound with the CAS Number: 136663-23-5 . Its molecular formula is C10H9NO3 and it has a molecular weight of 191.18 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3/c1-6-11-8-4-3-7 (10 (12)13-2)5-9 (8)14-6/h3-5H,1-2H3 . The canonical SMILES representation is CC1=NC2=C (O1)C=C (C=C2)C (=O)OC .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 231 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 2 rotatable bonds .
Aplicaciones Científicas De Investigación
Antioxidant Activity and Analytical Methods
Research on benzoxazoles and their derivatives, including Methyl 2-methylbenzo[d]oxazole-6-carboxylate, often explores their antioxidant properties. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are critical in evaluating the potential therapeutic applications of these compounds. These assays assess the kinetics of reaction pathways, including the transfer of a hydrogen atom or an electron, which are fundamental in understanding the antioxidant capacity of complex samples, including benzoxazoles (Munteanu & Apetrei, 2021).
Environmental Impact and Fate of Benzoxazoles
The environmental fate and behavior of benzoxazole compounds, including their breakdown and persistence in aquatic environments, are significant areas of research. Studies have detailed the occurrence, fate, and behavior of related compounds in water, noting their biodegradability and ubiquity in surface water and sediments. This research is crucial for understanding the environmental impact of benzoxazole derivatives and guiding the development of more sustainable chemical practices (Haman et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds such as 2-methylbenzoxazole have been used in the synthesis of hiv-reverse transcriptase inhibitors , suggesting potential targets could be enzymes involved in viral replication.
Mode of Action
A related compound, 2-methylbenzoxazole, has been reported to condense with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitors . This suggests that Methyl 2-methylbenzo[d]oxazole-6-carboxylate might interact with its targets in a similar manner, potentially leading to the inhibition of key enzymes.
Análisis Bioquímico
Biochemical Properties
It is known that benzoxazole derivatives, which Methyl 2-methylbenzo[d]oxazole-6-carboxylate is a part of, have a wide spectrum of pharmacological activities .
Molecular Mechanism
It is known that benzoxazole derivatives have been used in the synthesis of HIV-reverse transcriptase inhibitors , suggesting that this compound may have similar properties.
Propiedades
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGMBXJEQUHKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478781 | |
| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136663-23-5 | |
| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














